2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436857
InChI: InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2
SMILES: C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O
Molecular Formula: C18H17N5O
Molecular Weight: 319.4 g/mol

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC13436857

Molecular Formula: C18H17N5O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile -

Specification

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
IUPAC Name 2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2
Standard InChI Key AUILLSPYYDYXKP-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O
Canonical SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key structural components:

  • A benzimidazole core, contributing aromaticity and planar rigidity.

  • A 3-hydroxypiperidine substituent, introducing chirality and hydrogen-bonding capacity.

  • A nicotinonitrile group, providing electronic polarization and metabolic stability .

The presence of the nitrile group enhances molecular interactions with biological targets, while the hydroxylated piperidine improves solubility and pharmacokinetic profiles .

Physicochemical Data

Key properties derived from computational and experimental studies include:

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₅O
Molecular Weight320.38 g/mol
LogP (Partition Coefficient)1.33 (Consensus)
Solubility1.33 mg/mL (ESOL prediction)
Topological Polar Surface Area (TPSA)89.54 Ų

The compound exhibits moderate lipophilicity (LogP ~1.33), balancing membrane permeability and aqueous solubility . Its TPSA value suggests favorable blood-brain barrier penetration, a critical factor for neurological applications .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a nitrile-containing precursor under acidic conditions .

  • Piperidine Substitution: Nucleophilic substitution at the benzimidazole N1 position using 3-hydroxypiperidine derivatives .

  • Nitrile Introduction: Coupling of the nicotinonitrile moiety via palladium-catalyzed cross-coupling reactions .

A representative protocol from patent literature involves:

  • Reacting 2-chloronicotinonitrile with 1-(3-hydroxypiperidin-1-yl)-1H-benzimidazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours .

Biological Activity and Mechanisms

TRPC6 Channel Inhibition

The compound demonstrates nanomolar affinity for TRPC6 (IC₅₀ = 12 nM), a calcium-permeable ion channel implicated in renal and cardiovascular diseases . Mechanistically, it binds to the channel’s intracellular domain, stabilizing a closed conformation and reducing calcium influx .

Table 1: Comparative TRPC Inhibition Profile

TargetIC₅₀ (nM)Selectivity Over TRPC3
TRPC612>100-fold
TRPC31,500
TRPC7>10,000>800-fold

Data adapted from .

Additional Pharmacological Targets

  • IKZF2/Helios Inhibition: Modulates IKAROS family transcription factors, showing potential in autoimmune disorders .

  • CYP1A2 Interaction: Acts as a weak inhibitor (IC₅₀ = 8.2 μM), necessitating caution in polypharmacy scenarios .

Therapeutic Applications

Renal Diseases

In preclinical models of focal segmental glomerulosclerosis (FSGS), the compound reduces proteinuria by 60% via TRPC6 blockade, preventing podocyte injury .

Neurological Disorders

Its BBB permeability enables exploration in stroke models, where it attenuates neuronal calcium overload by 40% at 10 mg/kg doses .

Oncology

Preliminary data suggest synergy with checkpoint inhibitors in melanoma, enhancing tumor-infiltrating lymphocyte activity by 2.5-fold .

ParameterValueMethod
Bioavailability58% (oral, rat)LC-MS/MS
Half-life (t₁/₂)4.2 hoursPlasma clearance
Protein Binding89%Ultracentrifugation

Data from indicate moderate hepatic metabolism via glucuronidation, with no active metabolites detected.

Toxicity and Hazards

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg (rodent), classifying it as Category 5 under GHS .

  • Hazard Statements: H315 (skin irritation), H319 (eye irritation) .

  • Precautionary Measures: Use PPE and avoid inhalation of dust .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator